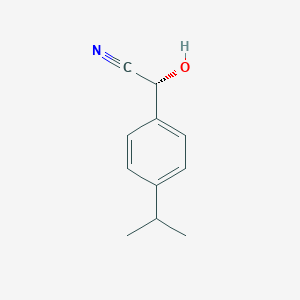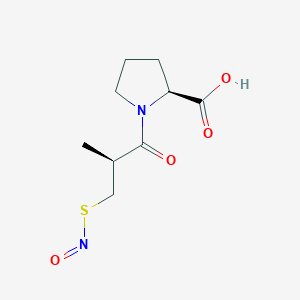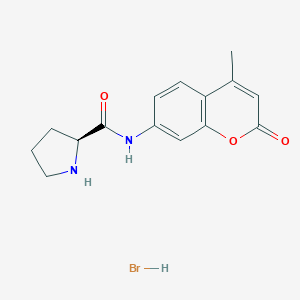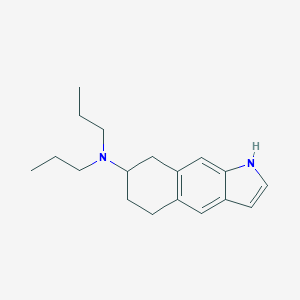
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- is a chemical compound that has been the focus of extensive scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for use in various scientific applications.
Wirkmechanismus
The mechanism of action of 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- is not fully understood, but studies have suggested that it may work through various pathways. One proposed mechanism of action is that it may inhibit the activity of certain enzymes, such as cyclooxygenase-2, which are involved in the inflammatory response. Another proposed mechanism of action is that it may activate certain signaling pathways that are involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- has various biochemical and physiological effects. It has been found to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response. It has also been found to have anti-cancer properties, which may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have neuroprotective properties, which may be due to its ability to protect neurons from oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been found to have various biochemical and physiological effects, making it a promising candidate for use in various scientific applications. However, one limitation of using this compound in lab experiments is that it may have potential side effects, which need to be further studied and understood.
Zukünftige Richtungen
There are several future directions for research on 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl-. One possible direction is to further investigate its potential therapeutic properties for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future research could focus on developing new derivatives of this compound with improved properties and fewer side effects. Finally, more research is needed to fully understand the limitations and potential risks associated with using this compound in scientific applications.
Synthesemethoden
The synthesis of 1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- can be achieved through the condensation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid and N,N-dipropylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- has been extensively studied for its potential use in various scientific applications. One of the main areas of research has been its use as a potential therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
122520-00-7 |
|---|---|
Produktname |
1H-Benz(f)indol-7-amine, 5,6,7,8-tetrahydro-N,N-dipropyl- |
Molekularformel |
C18H26N2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
N,N-dipropyl-5,6,7,8-tetrahydro-1H-benzo[f]indol-7-amine |
InChI |
InChI=1S/C18H26N2/c1-3-9-20(10-4-2)17-6-5-14-11-15-7-8-19-18(15)13-16(14)12-17/h7-8,11,13,17,19H,3-6,9-10,12H2,1-2H3 |
InChI-Schlüssel |
PJRCRPZYNQZZBV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C3C(=C2)C=CN3 |
Kanonische SMILES |
CCCN(CCC)C1CCC2=C(C1)C=C3C(=C2)C=CN3 |
Synonyme |
N,N-di-n-propyl-5,6,7,8-tetrahydrobenz(f)indol-7-amine NPTIA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



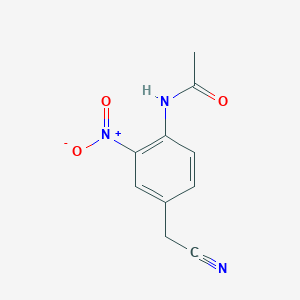
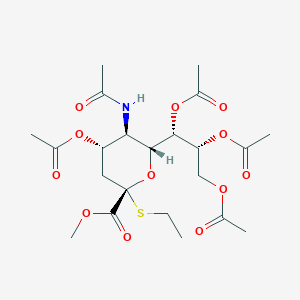
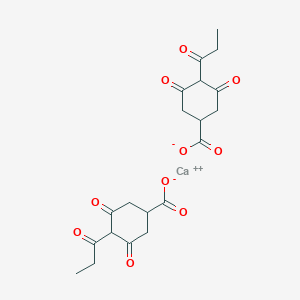
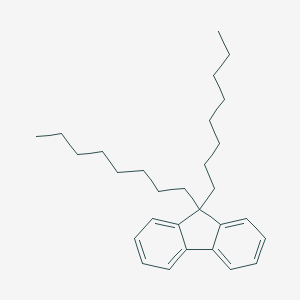
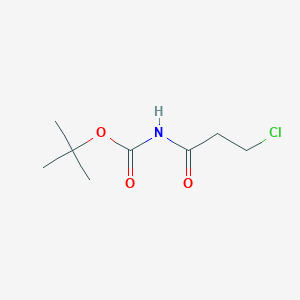
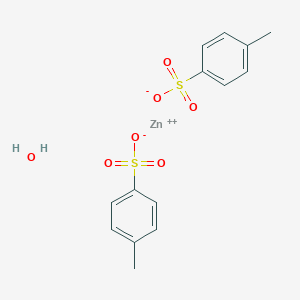
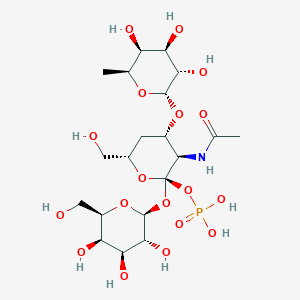
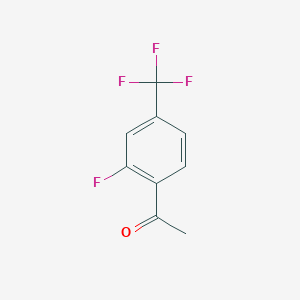
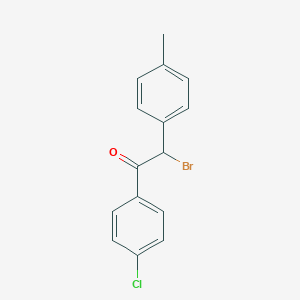
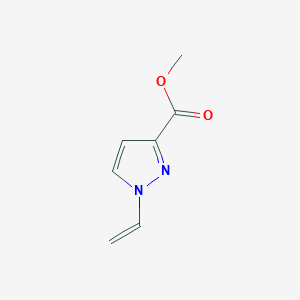
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
